5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
Overview
Description
Scientific Research Applications
Catalytic Applications
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been noted for its catalytic capabilities in chemical synthesis. For instance, it has been used in decarboxylative acylation processes to synthesize α-keto and α,β-unsaturated amides or esters, leveraging its reactivity with carbamic chlorides or alkyl carbonochloridates in metal-free conditions, yielding high-quality results (Zhang et al., 2017). Moreover, DABCO has been employed as a Lewis base organocatalyst for the activation of N-chlorosuccinimide towards the chlorination of alkenes, indicating its versatile role in the synthesis of functionalized compounds (Pimenta et al., 2017).
Synthesis of Supramolecular Structures
Research has also delved into the use of DABCO derivatives in the construction of supramolecular architectures. For instance, the synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters were explored, highlighting their potential as functionalized building blocks in supramolecular chemistry. The crystal structures of these compounds revealed persistent and stable motifs, signifying the potential of these materials in the design of intricate molecular assemblies (Lyssenko et al., 2002).
Solid-State Chemistry and Crystal Engineering
DABCO has found applications in solid-state chemistry, particularly in the preparation of solid-state adducts with aromatic polycarboxylic acids. Through grinding and kneading techniques, co-crystals and molecular salts of DABCO were synthesized and characterized, offering insights into the proton transfer mechanisms and the influence of different acids on the structure of these adducts (Marivel et al., 2010). Additionally, the hydrogen-bonded adduct of DABCO with 5-hydroxyisophthalic acid showcased a unique threefold interweaving of nets built from R{_{10}^{10}}(58) rings, illustrating the potential of DABCO in the generation of complex hydrogen-bonded networks (Burchell et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1,4-diazabicyclo[22It is known that 1,4-diazabicyclo[222]octane (DABCO), a related compound, is commonly used in organic synthesis as a weak Lewis base . It shows the properties of an uncharged supernucleophile .
Mode of Action
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride likely interacts with its targets through its basic, nucleophilic, and catalytic properties, similar to DABCO . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,4-diazabicyclo[22Dabco is known to be used as a catalyst in a series of organic reactions, such as the morita–baylis–hillman reaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Result of Action
The specific molecular and cellular effects of 5-Methyl-1,4-diazabicyclo[22Dabco is known to show selective catalytic activity, and the reactions in its presence proceeded in different directions than those catalyzed by other lewis bases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic, and due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a highly nucleophilic tertiary amine base. It acts as a catalyst and reagent in polymerization and organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical reactions. For instance, it is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The nucleophilicity of this compound allows it to promote coupling reactions, making it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to act as a nucleophilic catalyst enables it to interact with cellular components, altering their function and activity. For example, it has been shown to retard photobleaching of fluorescein and other fluorescent dyes in fluorescence microscopy . This indicates its potential impact on cellular imaging and analysis techniques.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic catalysis. It forms adducts with various substrates, facilitating their transformation into desired products. This compound’s strong ligand and Lewis base properties allow it to form stable complexes with biomolecules, enhancing their reactivity . Additionally, it can promote enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under normal storage conditions but may degrade under prolonged exposure to air and moisture . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, as well as respiratory issues in high concentrations . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound’s role as a nucleophilic catalyst allows it to participate in key biochemical transformations, such as the Baylis-Hillman reactions of aldehydes and unsaturated ketones . Its impact on metabolic pathways highlights its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents facilitates its movement across cellular membranes . This compound’s ability to accumulate in specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, its role in fluorescence microscopy suggests its localization in cellular regions involved in imaging and analysis . Understanding its subcellular distribution is crucial for optimizing its use in biochemical research.
Properties
IUPAC Name |
5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c1-6-4-10-3-2-9(6)5-7(10)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWFBNPXGTWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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